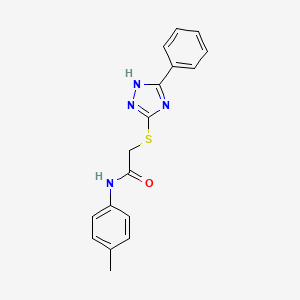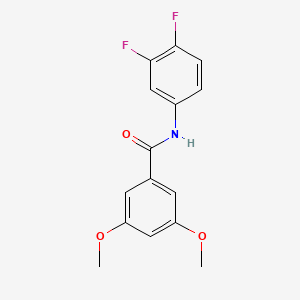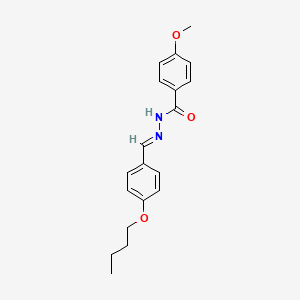
4-(2-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine is a useful research compound. Its molecular formula is C17H19ClN4 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.1298243 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and studied for their structural characteristics. For instance, the synthesis and microbial studies of new pyridine derivatives highlight the creation of compounds with potential antibacterial and antifungal activities, demonstrating the versatility of pyridine-based structures in medicinal chemistry (Patel & Agravat, 2007). Another study focused on the synthesis of ligands with N4 and O4 coordination sites using a porphyrin platform, indicating applications in developing metal-organic frameworks and catalysis (Silva et al., 2011).
Catalysis and Chemical Reactions
The synthesis of macroporous polymer‐supported supernucleophilic reagent and linear macromolecules discussed the preparation of N,N'-Bis(4-pyridinyl)piperazine and its use in creating polymer-bound catalysts, showcasing the role of such compounds in enhancing catalytic activities (Huang et al., 2000). Furthermore, the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene illustrates innovative carbonylation reactions, highlighting the utility of these compounds in complex organic syntheses (Ishii et al., 1997).
Drug Delivery Systems
Research on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage explores the potential of pyridinylmethylene-piperazinamine derivatives in drug delivery systems, offering insights into how these compounds can improve the solubility and delivery of hydrophobic therapeutic agents (Mattsson et al., 2010).
Coordination Chemistry
The coordination chemistry and structural dynamics of a long and flexible piperazine-derived ligand study demonstrates the application of such compounds in forming coordination polymers with interesting structural and dynamic properties, which could be useful in materials science and nanotechnology (Hawes et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c18-17-7-2-1-5-15(17)14-21-9-11-22(12-10-21)20-13-16-6-3-4-8-19-16/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRYNCSSQTHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID](/img/structure/B5510391.png)
![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B5510410.png)
![(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2-propoxynaphthalen-1-yl)methanimine](/img/structure/B5510411.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)



![(2,3-DIMETHOXYPHENYL)[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE](/img/structure/B5510488.png)
